
Thiophen-2-carbaldehyd
Übersicht
Beschreibung
Thiophene-2-carboxaldehyde is an organosulfur compound with the molecular formula C5H4OS. It is one of the two isomeric thiophenecarboxaldehydes and is characterized by a five-membered ring containing sulfur. This compound is a colorless liquid that often appears amber after storage. It is a versatile precursor to many drugs, including eprosartan, azosemide, and teniposide .
Wissenschaftliche Forschungsanwendungen
Thiophen-2-carbaldehyd hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Es dient als Arylierungsreagenz bei der Synthese biologisch aktiver Verbindungen.
Industrie: Es wird bei der Herstellung von Pharmazeutika und aromatischen Verbindungen verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen:
Wirkmechanismus
Target of Action
Thiophene-2-carbaldehyde, also known as 2-Thiophenecarboxaldehyde, is a versatile precursor to many drugs . It acts as an arylation reagent , which means it can introduce an aryl group into a substrate, thereby modifying the substrate’s chemical structure and properties. The primary targets of this compound are therefore the substrates it reacts with, which can include a variety of biological molecules.
Mode of Action
The compound interacts with its targets through a chemical reaction known as arylation . This process involves the transfer of an aryl group from the thiophene-2-carbaldehyde to the target molecule, resulting in a new chemical bond and a modified target molecule. The exact nature of these changes depends on the specific target molecule and the conditions under which the reaction takes place.
Biochemical Pathways
Thiophene-2-carbaldehyde is involved in the synthesis of various thiophene derivatives . These derivatives have been shown to exhibit a variety of pharmacological properties, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects . The compound’s role in these biochemical pathways is therefore primarily as a precursor to more complex molecules with diverse biological effects.
Action Environment
The action, efficacy, and stability of thiophene-2-carbaldehyde can be influenced by various environmental factors. These can include the pH and temperature of the reaction environment, the presence of other chemicals that can react with the compound, and the specific conditions under which the compound is stored . For example, it is a colorless liquid that often appears amber after storage .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Thiophen-2-carbaldehyd kann durch verschiedene Verfahren synthetisiert werden:
Vilsmeier-Reaktion: Diese Methode beinhaltet die Reaktion von Thiophen mit N,N-Dimethylformamid und Phosphorylchlorid bei erhöhten Temperaturen.
Chlormethylierung von Thiophen: Dieses alternative Verfahren beinhaltet die Chlormethylierung von Thiophen, gefolgt von Hydrolyse.
Industrielle Produktionsverfahren: In industriellen Umgebungen werden Thiophen und N,N-Methylformamid in einen Reaktionstank gegeben, und Phosphorylchlorid wird bei 10-20°C zugegeben. Die Temperatur wird schrittweise auf 80-90°C erhöht und drei Stunden lang gehalten. Nach dem Abkühlen auf etwa 30°C wird das Gemisch mit Eiswasser hydrolysiert, mit Natriumhydroxidlösung neutralisiert, und das Produkt wird extrahiert und gereinigt .
Analyse Chemischer Reaktionen
Thiophen-2-carbaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann zu Thiophen-2-carbonsäure oxidiert werden.
Reduktion: Reduktionsreaktionen können es in Thiophen-2-methanol umwandeln.
Substitution: Es kann elektrophile Substitutionsreaktionen eingehen, wie z. B. Formylierung und Halogenierung.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Elektrophile Reagenzien wie Formylchlorid und Halogene werden eingesetzt.
Hauptprodukte:
Oxidation: Thiophen-2-carbonsäure.
Reduktion: Thiophen-2-methanol.
Substitution: Verschiedene substituierte Thiophene, abhängig vom verwendeten Elektrophil.
Vergleich Mit ähnlichen Verbindungen
Thiophen-2-carbaldehyd kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Thiophen-3-carbaldehyd: Eine andere isomere Form mit ähnlichen Eigenschaften, aber unterschiedlicher Reaktivität.
2-Formylthiophen: Ähnlich in der Struktur, unterscheidet sich aber in der Position der Formylgruppe.
2-Thiophencarbaldehyd: Ein anderer Name für this compound, der seine Aldehyd-Funktion hervorhebt.
Einzigartigkeit: this compound ist aufgrund seiner Vielseitigkeit als Vorläufer in der Arzneimittelsynthese und seiner Fähigkeit, verschiedene chemische Reaktionen einzugehen, einzigartig, wodurch es in verschiedenen Forschungs- und Industriebereichen wertvoll ist .
Eigenschaften
IUPAC Name |
thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4OS/c6-4-5-2-1-3-7-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUDBTRUORMMPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052656 | |
| Record name | Thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Thiophenecarboxaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10836 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
75.00 to 77.00 °C. @ 11.00 mm Hg | |
| Record name | 2-Thiophenecarboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.55 [mmHg] | |
| Record name | 2-Thiophenecarboxaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10836 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
98-03-3 | |
| Record name | 2-Thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiophenecarboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Thiophenecarboxaldehyde | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiophene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOPHENE-2-CARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IW05BB9XBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Thiophenecarboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of thiophene-2-carbaldehyde?
A1: Thiophene-2-carbaldehyde has the molecular formula C5H4OS and a molecular weight of 112.17 g/mol. [] ()
Q2: What spectroscopic techniques are commonly used to characterize thiophene-2-carbaldehyde?
A2: Common spectroscopic methods include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), UV-Vis spectroscopy, and Mass spectrometry (MS). These techniques provide information about the functional groups, structure, and electronic properties of the molecule. [, , , ] (, , , )
Q3: How can thiophene-2-carbaldehyde be synthesized?
A4: Several synthetic routes exist, including: * Reaction of thiophene with butyllithium followed by dimethylformamide (DMF). [] () * Trifluoromethylation of furfural and thiophene-2-carbaldehyde trifluoroacetates with xenon difluoride (XeF2) and trifluoroacetic acid (CF3COOH). [] ()
Q4: What are some common reactions of thiophene-2-carbaldehyde?
A5: Thiophene-2-carbaldehyde is a versatile building block for various organic reactions, including: * Aldol Condensation: Reacts with ketones or aldehydes under basic conditions to form α,β-unsaturated carbonyl compounds. [, , ] (, , ) * Schiff Base Formation: Condenses with primary amines to form Schiff bases, which are valuable ligands in coordination chemistry. [, , , , , , ] (, , , , , , ) * Wittig Reaction: Reacts with phosphonium ylides to form alkenes, allowing for carbon-carbon bond formation. [] () * Cyclization Reactions: Can undergo various cyclization reactions to form heterocyclic compounds, such as thieno[2,3-c]furans and furo[3,4-b]pyridines. [] () * Polymerization: Can be polymerized to form polythiophenes, which are conducting polymers with applications in organic electronics. [] ()
Q5: What are some potential applications of thiophene-2-carbaldehyde and its derivatives?
A6: Applications include:* Corrosion inhibitors: Thiophene-2-carbaldehyde derivatives, particularly those containing nitrogen and sulfur heteroatoms, have shown promising corrosion inhibition properties for mild steel in acidic environments. [, ] (, )* Antimicrobial agents: Studies have investigated the antimicrobial potential of thiophene-2-carbaldehyde derivatives, particularly Schiff bases and their metal complexes, against various bacteria and fungi. [, , ] (, , )* Fluorescent sensors: Compounds like 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) have shown potential as fluorescent sensors for specific metal ions, such as Fe3+. [] ()* Organic electronics: Polythiophenes, synthesized from thiophene-2-carbaldehyde, are promising materials for organic electronics due to their electrical conductivity and semiconducting properties. [] ()* Covert marking pigments: 4H-Thieno[3,2-c]chromene-2-carbaldehydes, synthesized from thiophene-2-carbaldehyde derivatives, have potential applications as covert marking pigments due to their photophysical properties. [] ()
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



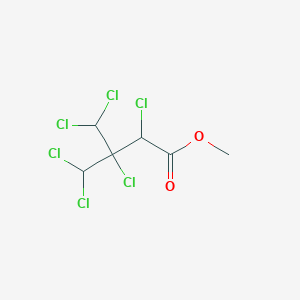
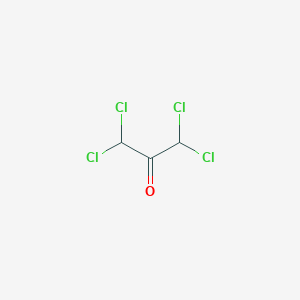
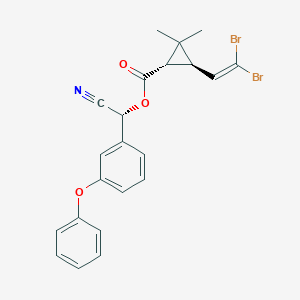


![2-(4-Chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetamide](/img/structure/B41721.png)

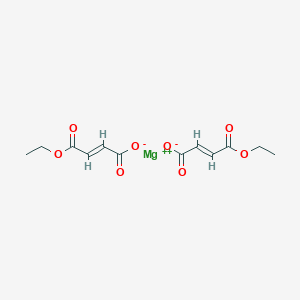
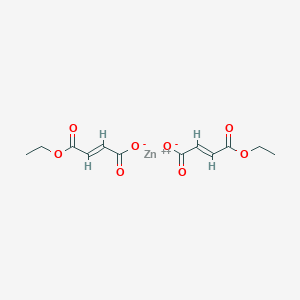
![[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B41732.png)



